molecular formula C9H10O2S B081999 4-(Ethylthio)benzoic acid CAS No. 13205-49-7

4-(Ethylthio)benzoic acid

Cat. No. B081999
CAS RN: 13205-49-7
M. Wt: 182.24 g/mol
InChI Key: LDYCQBKCUOVGDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Ethylthio)benzoic acid and its derivatives involves multiple steps, including methylation, thiocyanation, hydrolysis, and ethylation reactions. Yang Guo-jun (2010) reported the synthesis of a related compound, 4-amino-2-methoxy-5-ethylthio benzoic acid, with a total yield of 65%, indicating a straightforward and efficient synthesis route (Yang Guo-jun, 2010).

Molecular Structure Analysis

Structural analysis of 4-(Ethylthio)benzoic acid derivatives has been conducted using various techniques such as powder X-ray diffraction (PXRD), Hirshfeld surface analysis, and DFT studies. These studies provide insights into the crystalline structure, intermolecular interactions, and the electronic properties of the compounds. P. Chatterjee (2023) detailed the structural differences between ortho and para-substituted benzoic acid derivatives, offering insights into the impact of substitution patterns on molecular and crystal structures (P. Chatterjee, 2023).

Chemical Reactions and Properties

4-(Ethylthio)benzoic acid participates in various chemical reactions, forming complex molecules through processes such as hydrosilylation, which modifies polymers, or forming complexes with metals. Studies on similar benzoic acid derivatives have shown these compounds' capability to form hydrogen-bonded complexes and engage in tautomeric transformations, which is crucial for their application in material science and catalysis.

Physical Properties Analysis

The physical properties of 4-(Ethylthio)benzoic acid derivatives, such as melting points, boiling points, solubility, and crystallinity, are influenced by the molecular structure. The presence of the ethylthio group and its position on the benzoic acid ring significantly affect these properties. For instance, the introduction of benzoic acid fragments into polydimethylsiloxanes was found to shift the glass-transition temperature to a higher region, indicating that the physical properties can be tuned for specific applications (V. Gorodov et al., 2018).

Scientific Research Applications

  • Antipsychotic Drug Synthesis : 4-amino-2-methoxy-5-ethylthio benzoic acid, a derivative of 4-(Ethylthio)benzoic acid, has been synthesized as an intermediate for the antipsychotic drug amisulpride. The synthesis process is efficient, with a total yield of 65%, and the compound was confirmed using IR, HNMR, and MS techniques (Yang Guo-jun, 2010).

  • Dye-Sensitized Solar Cells (DSSCs) : 4-(Cyanomethyl)benzoic acid, a compound related to 4-(Ethylthio)benzoic acid, has been used as an acceptor group in donor-acceptor organic dyes for DSSCs. The use of this compound led to improved photovoltaic performance and increased electron lifetime, showing a power conversion efficiency of 6.37% (Akhil Gupta et al., 2015).

  • Luminescent Coordination Polymers : Different derivatives of 4-(Ethylthio)benzoic acid, like 4-(2-pyridylmethylthio)benzoic acid, have been used to create 1D, 2D, and 3D luminescent zinc(II) coordination polymers. These compounds exhibited luminescent properties and were characterized for potential applications in materials science (Peng Ren et al., 2008).

  • Antimicrobial Activity : New compounds such as 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides, derived from 4-(Ethylthio)benzoic acid, have been synthesized and evaluated for their antimicrobial activity against various microbial strains. They exhibited specific activity with minimal inhibitory concentrations ranging from 3.9 microg/mL to 250 microg/mL (O. Drăcea et al., 2010).

  • Twisted Intramolecular Charge Transfer Fluorescence : The twisted intramolecular charge transfer (TICT) of 4-(diethylamino)benzoic acid, a compound related to 4-(Ethylthio)benzoic acid, has been investigated for potential applications as a novel probe. It showed significant potential for determining single alcohol concentrations in synthetic water samples, indicating applications in analytical chemistry (L. Jianzhong et al., 1997).

Safety And Hazards

“4-(Ethylthio)benzoic acid” is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, first aid measures such as moving the person into fresh air, washing off with soap and water, flushing eyes with water, or rinsing mouth with water are recommended . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used .

properties

IUPAC Name

4-ethylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYCQBKCUOVGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157325
Record name 4-(Ethylthio)benzoic acid
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Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylthio)benzoic acid

CAS RN

13205-49-7
Record name 4-(Ethylthio)benzoic acid
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Record name 4-(Ethylthio)benzoic acid
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Record name 13205-49-7
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Record name 4-(Ethylthio)benzoic acid
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Record name 4-(ethylthio)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MN Podgorski, T Coleman… - … A European Journal, 2022 - Wiley Online Library
… [27b, 36] X-ray diffraction data for crystals of T252ECYP199A4 bound to 4-methylthio- and 4-ethylthio-benzoic acid were obtained at 100 K on the MX1 beamline at the Australian …
T Coleman, SH Wong, MN Podgorski, JB Bruning… - ACS …, 2018 - ACS Publications
… structures were solved for the substrate-bound forms of CYP199A4 with 4-ethoxy- (PDB: 5U6T), 4-methylamino- (PDB: 5U6W), 4-methylthio- (PDB: 5KT1), and 4-ethylthio-benzoic acid (…
Number of citations: 23 pubs.acs.org
PS Francis, NW Barnett, SW Lewis… - … : The journal of …, 2004 - Wiley Online Library
This review concerns the use of hypochlorite, hypobromite and related oxidants (such as N-bromosuccinimide and 1, 3-dibromo-5, 5-dimethylhydantoin) as chemiluminescence …
KM Manoj - Biochimica et Biophysica Acta (BBA)-Proteins and …, 2006 - Elsevier
The chlorination mechanism of the fungal enzyme chloroperoxidase (CPO) has been debated for (1) active site chlorination and (2) diffusible species mediated chlorination. Based …
Number of citations: 91 www.sciencedirect.com
KA Milinkevich - 2009 - search.proquest.com
An efficient, multi-gram synthesis of a spiroisoxazolinoproline-based amino acid requiring minimal purification, delivering good cis: trans diastereoselectivity (ca. 1: 4) and providing …
Number of citations: 0 search.proquest.com
SR Duly - 2002 - search.proquest.com
The technology of solid-phase peptide synthesis has undergone continual development during the past two to three decades. While most of this work focused on solid-phase peptide …
Number of citations: 2 search.proquest.com

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